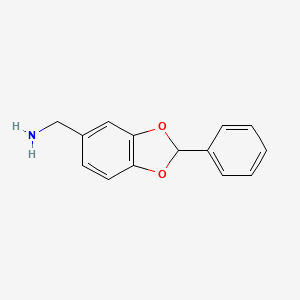

(2-Phenyl-1,3-benzodioxol-5-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a compound with a similar structure, “(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide”, has been synthesized and characterized using various spectroscopic tools . Another example is the synthesis of “1- (1,3-Benzodioxol-5-yl)-3-(2,1,3-benzoxadiazol-4-ylamino)-5,6-dimethoxy-1H-indole-2-carboxylic acid” which was obtained as a yellow pear solid in 51% yield .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For example, “1- (1,3-Benzodioxol-5-yl)ethanamine” has a molecular formula of C9H11NO2, an average mass of 165.189 Da, and a monoisotopic mass of 165.078979 Da .Scientific Research Applications

Anticancer Activity

(1-benzo[1,3]dioxol-5-yl - 3-N-fused heteroaryl indoles): This compound has been investigated for its anticancer potential. Researchers designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These derivatives were synthesized and evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two compounds—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20—showed promising activity with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cells and caused cell cycle arrest at the S phase .

Antioxidant Properties

(1,3-Benzodioxole Derivatives): Compounds containing a 1,3-benzodioxole moiety have demonstrated antioxidant activity. While specific studies on “(2-Phenyl-1,3-benzodioxol-5-yl)methanamine” are limited, the broader class of 1,3-benzodioxole derivatives has shown potential in this regard .

Antiviral Research

(Honokiol Derivatives): Although not directly studied for SARS-CoV-2, related compounds with a 1,3-benzodioxole scaffold have been explored. Honokiol derivatives, which share structural features with “(2-Phenyl-1,3-benzodioxol-5-yl)methanamine,” were evaluated for antiviral activity. One study utilized a SARS-CoV-2 antibody as a positive viral entry inhibitor .

Structural Characterization

(Compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide): For structural characterization, consider compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. Infrared (IR) analysis revealed an amide carbonyl (C=O) at 1675.38 cm^-1 .

Mechanism of Action

Target of Action

Similar compounds with a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities . These compounds have been found to interact with various targets, including microtubules and their component protein, tubulin .

Mode of Action

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can cause mitotic blockade and cell apoptosis .

Biochemical Pathways

It’s known that microtubule-targeting agents, like some compounds with a 1,3-benzodioxole moiety, can affect cell division and growth pathways by disrupting microtubule dynamics .

Pharmacokinetics

Similar compounds have been evaluated for their anticancer activity, indicating potential bioavailability .

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

properties

IUPAC Name |

(2-phenyl-1,3-benzodioxol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8,14H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRVFIQMVPFVII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2OC3=C(O2)C=C(C=C3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenyl-1,3-benzodioxol-5-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)

![2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409744.png)

![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)

![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2409749.png)

![N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2409759.png)